N-Methylmuscimol
Description
N-Methylmuscimol is a synthetic derivative of the naturally occurring GABAA receptor agonist muscimol, isolated from the mushroom Amanita muscaria. Its molecular structure features an isoxazole ring system and a methyl group substitution at the nitrogen position, distinguishing it from the parent compound muscimol (, Sections 4.2, 4.3). This compound acts as a potent GABAA receptor agonist, primarily targeting inhibitory neurotransmission in the central nervous system. Preclinical studies highlight its investigational use in neurological disorders, including epilepsy and anxiety (, Sections 5.1.2, 5.1.4).
Properties
CAS No. |
58893-38-2 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-(methylaminomethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C5H8N2O2/c1-6-3-4-2-5(8)7-9-4/h2,6H,3H2,1H3,(H,7,8) |
InChI Key |
APZVGCQAWIFTFI-UHFFFAOYSA-N |
SMILES |
CNCC1=CC(=O)NO1 |
Canonical SMILES |
CNCC1=CC(=O)NO1 |
Other CAS No. |
58893-38-2 |
Pictograms |
Acute Toxic |
Synonyms |
N-methylmuscimol N-methylmuscimol hydrobromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-Methylmuscimol and related GABAergics:
Key Insights :
- The N-methyl group in this compound increases lipophilicity compared to muscimol, likely enhancing CNS bioavailability (, Section 4.3).
- Ibotenic acid acts as a prodrug, converting to muscimol in vivo, but its carboxyl group limits membrane permeability (, Section 6.7).
- THIP ’s thiophene ring alters receptor subtype selectivity, favoring extrasynaptic δ-subunit-containing GABAA receptors.
Pharmacological Activity
Comparative receptor affinity and functional activity data are derived from in vitro assays (, Section 5.1.2) and in vivo studies (, Section 5.1.4):
| Compound | GABAA EC50 (nM) | Receptor Subtype Selectivity | Duration of Action |
|---|---|---|---|
| This compound | 20–50 (estimated) | Broad (α1-α6, β, γ subunits) | Intermediate (~2–4 h) |
| Muscimol | 10–30 | Prefers synaptic receptors | Short (~1–2 h) |
| THIP | 100–200 | δ-subunit preferential | Prolonged (>6 h) |
Mechanistic Notes:
- This compound’s broader receptor activation may contribute to its stronger sedative effects compared to muscimol.
- THIP’s δ-subunit selectivity underlies its unique therapeutic profile in sleep disorders.
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